3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone, also known as DFMO, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a critical role in polyamine biosynthesis. Polyamines are essential for cell growth and differentiation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cells and slows down their growth. In
Wirkmechanismus
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone inhibits the enzyme ODC, which is responsible for the conversion of ornithine to putrescine, a key step in polyamine biosynthesis. By inhibiting ODC, this compound reduces the levels of polyamines in cells, which slows down their growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of polyamines in various tissues, including the prostate, colon, and breast. This compound has also been shown to reduce the incidence of colon polyps in patients with familial adenomatous polyposis, a genetic condition that predisposes individuals to colon cancer. This compound has been well-tolerated in clinical trials, with mild to moderate side effects such as nausea, diarrhea, and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has several advantages for lab experiments, including its relatively simple synthesis, potent inhibition of ODC, and well-characterized mechanism of action. This compound is also readily available and can be used in a variety of cell culture and animal models. However, this compound has some limitations, including its poor solubility in water and its short half-life in vivo.
Zukünftige Richtungen
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has several potential future directions for research. One area of interest is the development of new formulations of this compound that improve its solubility and pharmacokinetics. Another area of interest is the identification of biomarkers that can be used to predict response to this compound therapy. This compound has also been studied for its potential use in other diseases, such as parasitic infections and inflammatory bowel disease. Finally, this compound has been investigated as a potential chemopreventive agent, and future studies could explore its use in this context.
Synthesemethoden
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone is synthesized by reacting 2,4-difluorobenzoyl chloride with benzylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then hydrolyzed to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer. In clinical trials, this compound has been tested in combination with other drugs for the treatment of various cancers, including neuroblastoma, colon cancer, and prostate cancer. This compound has also been studied for its potential use in the prevention of cancer recurrence.
Eigenschaften
IUPAC Name |
3-benzyl-4-(2,4-difluorobenzoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-13-6-7-14(15(20)11-13)18(24)22-9-8-21-17(23)16(22)10-12-4-2-1-3-5-12/h1-7,11,16H,8-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPANTXZYXALEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.